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Compound of Interest

Compound Name: 3-hydroxy-7-methyloctanoic acid
CAS No.: 634602-29-2
Cat. No.: B6252873

Get Quote

Part 1: Executive Summary & Molecular Identity

3-Hydroxy-7-methyloctanoic acid (HMOA) represents a critical class of branched-chain
hydroxylated fatty acids. Often isolated as a monomeric unit from microbial
polyhydroxyalkanoates (PHAS) or lipopeptides (e.g., surfactin variants produced by Bacillus
species), this molecule possesses unique amphiphilic properties. Its structural integration of a
secondary hydroxyl group at the

-position and a terminal isobutyl branch creates a thermodynamic profile distinct from linear
analogs like 3-hydroxydecanoic acid.

This guide serves as a technical manual for researchers characterizing HMOA for drug delivery
systems (liposomes, prodrugs) or polymer synthesis. It moves beyond simple data listing to
establish a robust experimental framework for thermodynamic profiling.

Molecular Architecture

The molecule (
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) features a "kinked" hydrophobic tail due to the iso-methyl group, which disrupts crystalline
packing compared to linear chains, significantly influencing its enthalpy of fusion and solubility
parameters.
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Figure 1: Functional Domains of 3-Hydroxy-7-methyloctanoic acid

Click to download full resolution via product page

Part 2: Fundamental Thermodynamic Parameters

In the absence of a specific certificate of analysis for this niche isomer, we utilize Group
Contribution Methods (GCM) validated against homologous series (e.g., 3-hydroxyoctanoic
acid) to establish baseline expectations, followed by the required experimental validation
protocols.

Predicted vs. Expected Properties
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Property

Predicted Value
(GCM)

Experimental
Expectation

Relevance to
Formulation

Molecular Weight

174.24 g/mol

174.24 g/mol

Stoichiometry

calculations.

Physical State (25°C)

Viscous Liquid / Low-
melt Solid

Likely Oil or Semi-

solid

Handling requires
liquid dispensing or

gentle warming.

Boiling Point

280°C - 295°C (760
mmHgQ)

Decomposes before

boiling

Requires vacuum
distillation for

purification.

pKa (Carboxyl)

4.75+0.2

46-4.8

lonized at
physiological pH (7.4);
neutral at gastric pH
(1.2).

LogP (Octanol/Water)

18-2.2

1.7-20

Moderate lipophilicity;
suitable for membrane

permeation.

Enthalpy of Fusion (

)

N/A (Amorphous
tendency)

Low (< 20 kd/mol)

Indicates poor
crystallinity; favorable
for amorphous

dispersions.

Phase Transition Thermodynamics

The branching at C7 prevents the tight "zipper-like" packing seen in linear fatty acids (e.g.,

stearic acid). Consequently, HMOA likely exhibits a glass transition (

) rather than a sharp melting point if rapidly cooled, or a very depressed melting point (

)

Implication: In solid lipid nanoparticles (SLNs), HMOA acts as a "defect creator,” preventing

drug expulsion during storage by inhibiting recrystallization of the lipid matrix.
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Part 3: Experimental Protocols (Self-Validating
Systems)

To ensure data integrity, the following protocols utilize internal standards and specific
instrument configurations.

Differential Scanning Calorimetry (DSC)

Objective: Determine

, and
to assess crystallinity and stability.
Protocol:

» Calibration: Calibrate heat flow and temperature using Indium (

) and Zinc standards.

o Sample Prep: Weigh 2-5 mg of HMOA into a hermetic aluminum pan. (Hermetic sealing is
critical to prevent evaporation of this semi-volatile oil during heating).

e Cycle:

o

Equilibrate: -40°C for 5 minutes.

[¢]

Ramp 1: Heat to 100°C at 10°C/min (Erases thermal history).

[¢]

Cool: Cool to -40°C at 5°C/min (Controlled crystallization).

o

Ramp 2: Heat to 100°C at 10°C/min (Measurement run).
e Analysis: Integrate the endothermic peak in Ramp 2 to calculate

(J/9).
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Validation Check: If the baseline drifts significantly (>0.5 mW) after the transition, the pan seal
may have failed. Discard and re-run.

Aqueous Solubility & LogD Profiling

Objective: Determine pH-dependent solubility (LogD) for bioavailability prediction.

Excess HMOA Solid/QOil

Add Phosphate Buffer
(pH1.2,4.5, 6.8, 7.4)

:

Equilibrate
24h @ 37°C (Orbital Shaker)

:

Centrifuge & Filter
(0.2 um PVDF - Low Binding)

HPLC-UV/MS Analysis

(C18 Column, ACN:Water)

Figure 2: Saturation Shake-Flask Method for Solubility Profiling

Click to download full resolution via product page
Methodology Details:
e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

» Mobile Phase: Acetonitrile : Water (0.1% Formic Acid). Gradient elution is required due to the
compound's amphiphilic nature.
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e Detection: UV at 210 nm (weak carboxyl absorbance) or CAD (Charged Aerosol Detector)
for higher sensitivity. Note: HMOA lacks a strong chromophore; MS detection is preferred.

Part 4: Applications in Drug Development
Prodrug Derivatization

The secondary hydroxyl group at position 3 is a prime target for esterification. Conjugating a
hydrophilic drug to HMOA can create a "lipidic prodrug,” enhancing lymphatic transport and
bypassing first-pass metabolism.

o Mechanism: The 7-methyl branch provides steric hindrance, potentially slowing down
esterase hydrolysis in plasma, thereby extending the half-life of the prodrug compared to
linear fatty acid conjugates.

pH-Responsive Liposomes

HMOA can be incorporated into liposomal bilayers.
e At pH 7.4: The carboxyl group is ionized (

), stabilizing the liposome via electrostatic repulsion.

e At pH < 5.0 (Endosome): The carboxyl group protonates (

), reducing headgroup area and inducing membrane destabilization/fusion, releasing the
payload.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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